Procaine pidolate

Overview

Description

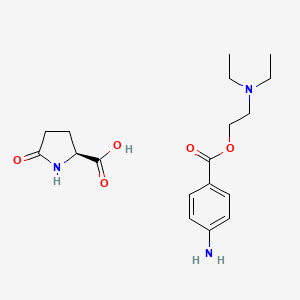

Procaine pidolate is a compound that combines procaine, a local anesthetic, with pidolic acid. Procaine is widely known for its use in medical procedures to induce local anesthesia. Pidolic acid, also known as pyroglutamic acid, is a derivative of glutamic acid and is involved in various biochemical processes. The combination of these two compounds results in this compound, which has unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of procaine pidolate involves the reaction of procaine with pidolic acid. Procaine, chemically known as 2-diethylaminoethyl 4-aminobenzoate, is synthesized through the esterification of 4-aminobenzoic acid with 2-diethylaminoethanol. Pidolic acid is obtained from glutamic acid through cyclization.

Industrial Production Methods: In industrial settings, the production of this compound typically involves the following steps:

Esterification: 4-aminobenzoic acid is esterified with 2-diethylaminoethanol to produce procaine.

Cyclization: Glutamic acid is cyclized to form pidolic acid.

Combination: Procaine is then reacted with pidolic acid under controlled conditions to form this compound.

Chemical Reactions Analysis

Types of Reactions: Procaine pidolate undergoes various chemical reactions, including:

Hydrolysis: Procaine can be hydrolyzed to produce 4-aminobenzoic acid and 2-diethylaminoethanol.

Oxidation: Procaine can undergo oxidation reactions, leading to the formation of various oxidized products.

Substitution: Procaine can participate in substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.

Substitution: Various reagents, including halogens and alkylating agents, are used for substitution reactions.

Major Products Formed:

Hydrolysis: 4-aminobenzoic acid and 2-diethylaminoethanol.

Oxidation: Oxidized derivatives of procaine.

Substitution: Substituted derivatives of procaine.

Scientific Research Applications

Procaine pidolate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Studied for its effects on cellular processes and biochemical pathways.

Industry: Used in the formulation of pharmaceutical products and as an additive in certain industrial processes.

Mechanism of Action

Procaine pidolate exerts its effects primarily through the action of procaine. Procaine acts by inhibiting sodium influx through voltage-gated sodium channels in the neuronal cell membrane . This inhibition prevents the generation and propagation of action potentials, leading to a loss of sensation in the targeted area. Additionally, procaine has been shown to interact with various receptors, including N-methyl-D-aspartate (NMDA) receptors and nicotinic acetylcholine receptors .

Comparison with Similar Compounds

Procaine pidolate can be compared with other local anesthetics and related compounds:

Procaine: The parent compound, primarily used as a local anesthetic.

Lidocaine: Another local anesthetic with a faster onset and longer duration of action compared to procaine.

Benzocaine: A local anesthetic used topically, with a similar mechanism of action to procaine.

Tetracaine: A more potent local anesthetic with a longer duration of action.

Uniqueness: this compound is unique due to the combination of procaine and pidolic acid, which may confer additional properties and potential therapeutic benefits not seen with procaine alone.

Biological Activity

Procaine pidolate, a derivative of procaine, is recognized for its diverse biological activities. This article synthesizes current research findings, case studies, and experimental data to provide a comprehensive overview of its biological effects.

Overview of this compound

This compound is primarily known for its use as a local anesthetic. It is an ester-type anesthetic that acts by blocking sodium channels in neuronal membranes, thereby inhibiting the propagation of nerve impulses. Beyond its anesthetic properties, this compound has been studied for its potential antioxidant and cytoprotective effects.

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals and reduce oxidative stress in various cellular models. For instance, in studies involving human lymphocytes, procaine demonstrated protective effects against oxidative damage induced by reactive oxygen species (ROS) .

Table 1: Antioxidant Effects of this compound

| Study | Model | Concentration | Effect |

|---|---|---|---|

| Kietzmann & Kaemmerer (1989) | Rat liver | Varies | Enhanced acetyl CoA ratio; increased amino acid incorporation into proteins |

| Ungurianu et al. (2020) | Jurkat cells | 2.5 - 10 mM | Reduced lipid peroxidation; 21% prevention at 2.5 mM |

| PMC8349289 (2021) | Rabbit aorta | 10^-5 M to 3 x 10^-3 M | Preserved endothelium-dependent vasorelaxation against ROS |

2. Cytoprotective Effects

This compound has exhibited cytoprotective properties in models of myocardial ischemia/reperfusion injury and sepsis. It protects cells from apoptosis and enhances cell survival under stress conditions .

Case Study: Cytoprotection in Myocardial Ischemia

In experimental models, this compound administration resulted in reduced myocardial damage and improved recovery of cardiac function post-ischemia. This suggests a potential role in therapeutic strategies for ischemic heart diseases.

3. Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties as well. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in various cell types, contributing to its therapeutic potential in inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Ion Channel Modulation : By binding to membrane constituents, procaine alters ion channel activity, which influences neuronal excitability and vascular tone.

- Mitochondrial Protection : this compound has been shown to stabilize mitochondrial function, which is crucial for maintaining cellular energy metabolism and reducing apoptosis during oxidative stress .

- DNA Methylation : Emerging evidence suggests that procaine and its metabolites may influence DNA methylation patterns, potentially impacting gene expression related to aging and cellular stress responses .

Research Findings

Recent literature emphasizes the multifactorial pathways through which this compound exerts its effects:

- Oxidative Stress Reduction : Procaine's ability to scavenge free radicals and enhance antioxidant enzyme activity is critical in mitigating oxidative damage.

- Cellular Metabolism : Studies indicate that procaine influences metabolic pathways, including cholesterol biosynthesis and fatty acid oxidation .

Properties

IUPAC Name |

2-(diethylamino)ethyl 4-aminobenzoate;(2S)-5-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2.C5H7NO3/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;7-4-2-1-3(6-4)5(8)9/h5-8H,3-4,9-10,14H2,1-2H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTURZEPMXLXYMZ-HVDRVSQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.C1CC(=O)NC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.C1CC(=O)N[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60937984 | |

| Record name | 5-Hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid--2-(diethylamino)ethyl 4-aminobenzoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17140-49-7 | |

| Record name | Proline, 5-oxo-, compd. with 2-(diethylamino)ethyl 4-aminobenzoate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17140-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procaine pidolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017140497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid--2-(diethylamino)ethyl 4-aminobenzoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-oxoproline, compound with 2-(diethylamino)ethyl 4-aminobenzoate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.440 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROCAINE PIDOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W84930057W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.